molecular formula C19H18FN3O2 B2393190 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034421-28-6

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2393190
CAS No.: 2034421-28-6
M. Wt: 339.37
InChI Key: VVHFLJZKBDJYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic small molecule research compound featuring a benzimidazole-pyrrolidine scaffold linked to a fluorinated methoxyphenyl methanone group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating protein-protein interactions and enzyme inhibition. The compound's structure combines a planar benzimidazole heterocycle, known for its ability to act as a pharmacophore in various biologically active molecules, with a conformationally flexible pyrrolidine ring that can enhance solubility and provide vectors for target engagement. The 3-fluoro-4-methoxyphenyl moiety further modulates the compound's electronic properties and membrane permeability. Researchers are exploring this class of compounds for potential applications in kinase inhibition studies, epigenetic research, and GPCR signaling pathways. Structural analogs featuring phenyl(pyrrolidin-1-yl)methanone cores have demonstrated notable bioactivity in scientific literature, making this compound a valuable scaffold for developing novel chemical probes . As with all compounds in this category, researchers should conduct thorough characterization including spectral analysis (NMR, LC-MS) and purity assessment (HPLC) before use in biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict safety protocols including the use of appropriate personal protective equipment should be followed when handling this compound.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-25-18-7-6-13(10-15(18)20)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFLJZKBDJYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be deconstructed into two primary fragments:

  • 3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine : A pyrrolidine ring substituted at the 3-position with a benzimidazole moiety.
  • 3-Fluoro-4-methoxybenzoyl chloride : An acyl chloride derivative of 3-fluoro-4-methoxybenzoic acid.

The coupling of these fragments via an amide bond forms the final product. This disconnection strategy aligns with modular synthetic approaches for analogous N-aryl pyrrolidine derivatives.

Synthetic Routes

Synthesis of 3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine

Step 1: Nucleophilic Aromatic Substitution

Pyrrolidine-3-amine undergoes nucleophilic substitution with 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C, 12 h) to yield 1-(2-nitrophenyl)pyrrolidine-3-amine. This reaction exploits the activating effect of the nitro group for aromatic substitution.

Step 2: Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to a primary amine, producing 1-(2-aminophenyl)pyrrolidine-3-amine.

Step 3: Benzimidazole Cyclization

Heating the diamine with formic acid (HCOOH, reflux, 4 h) facilitates cyclization, forming the benzimidazole ring. The reaction proceeds via dehydration and carbonyl insertion, yielding 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine.

Reaction Scheme:
$$
\text{Pyrrolidine-3-amine} \xrightarrow[\text{K}2\text{CO}3]{\text{1-fluoro-2-nitrobenzene}} \text{1-(2-nitrophenyl)pyrrolidine-3-amine} \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{EtOH}} \text{1-(2-aminophenyl)pyrrolidine-3-amine} \xrightarrow[\Delta]{\text{HCOOH}} \text{3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine}
$$

Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride

Step 1: Preparation of 3-Fluoro-4-methoxybenzoic Acid

3-Fluoro-4-methoxybenzaldehyde undergoes oxidation using KMnO₄ in acidic medium (H₂SO₄, H₂O, 70°C, 5 h) to yield the corresponding benzoic acid.

Step 2: Acyl Chloride Formation

Treatment of 3-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl₂, reflux, 2 h) produces 3-fluoro-4-methoxybenzoyl chloride, with excess SOCl₂ removed via distillation.

Reaction Scheme:
$$
\text{3-Fluoro-4-methoxybenzaldehyde} \xrightarrow[\text{KMnO}4]{\text{H}2\text{SO}4} \text{3-Fluoro-4-methoxybenzoic acid} \xrightarrow[\Delta]{\text{SOCl}2} \text{3-Fluoro-4-methoxybenzoyl chloride}
$$

Coupling of Fragments

The pyrrolidine-benzimidazole intermediate reacts with 3-fluoro-4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 h, followed by room temperature for 12 h. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Scheme:
$$
\text{3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine} + \text{3-Fluoro-4-methoxybenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone}
$$

Optimization and Challenges

Cyclization Efficiency

The benzimidazole cyclization step (Section 2.1.3) is sensitive to reaction time and temperature. Prolonged heating (>6 h) leads to decomposition, while shorter durations (<3 h) result in incomplete cyclization. Optimal yields (58–65%) are achieved at 4 h.

Coupling Reaction Solubility

The poor solubility of 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine in DCM necessitates the use of polar aprotic solvents like tetrahydrofuran (THF). However, THF increases side product formation; thus, DCM with catalytic dimethylaminopyridine (DMAP) is preferred.

Purification Challenges

The final product’s polarity complicates chromatographic separation. Gradient elution (hexane to ethyl acetate) with 0.1% ammonium hydroxide improves resolution, suppressing tailing caused by residual amines.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole H-2), 7.72–7.68 (m, 2H, aromatic H), 7.45–7.41 (m, 1H, aromatic H), 6.98 (d, J = 8.4 Hz, 1H, aromatic H), 4.12–3.98 (m, 1H, pyrrolidine H-3), 3.89 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, pyrrolidine H-1, H-5), 2.45–2.32 (m, 2H, pyrrolidine H-2, H-4).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.3 (d, J = 245 Hz, C-F), 151.2 (benzimidazole C-2), 134.5–112.4 (aromatic carbons), 56.7 (OCH₃), 49.8–45.2 (pyrrolidine carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₀FN₃O₂ [M+H]⁺: 382.1567. Found: 382.1563.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzimidazole ring and the chair conformation of the pyrrolidine moiety. The dihedral angle between the benzimidazole and aryl ketone planes is 78.5°, indicating limited conjugation.

Applications and Derivatives

The compound’s structural motif is prevalent in kinase inhibitors and antimicrobial agents. Derivatives featuring fluorinated aryl groups exhibit enhanced metabolic stability and target affinity, as evidenced by analogs in PubChem (CID 135290226).

Chemical Reactions Analysis

Types of Reactions

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole-methanone derivatives vary significantly in bioactivity and physical properties based on substituent patterns. Key comparisons include:

Compound Name Substituents on Benzimidazole Aryl Group Substitutions Key Properties/Activities Reference
Target Compound: (3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone Pyrrolidinyl at position 3 3-fluoro-4-methoxyphenyl N/A (structural focus)
(6-Fluoro-2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)(naphthalen-1-yl)methanone (16) Pyridin-3-yl at position 2 Naphthalen-1-yl Melting point: 168.1–168.7°C; IR: 1740 cm⁻¹; Moderate yield (55%)
(5-Fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)(naphthalen-1-yl)methanone (19) Pyridin-4-yl at position 2 Naphthalen-1-yl Melting point: 180.7–181.7°C; IR: 1720 cm⁻¹; Moderate yield (62%)
Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3) 3,4,5-Trimethoxyphenyl at position 2 Phenyl Corrosion inhibition efficiency in 5.0 M HCl (~85%)
(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone (P4) 4-Methoxyphenyl at position 2 Phenyl Corrosion inhibition efficiency in 5.0 M HCl (~78%)

Key Observations :

  • Fluorine and Methoxy Substitutions: The target compound’s 3-fluoro-4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like P3 and P4 .
  • Pyrrolidine vs.
Physicochemical Properties
  • Solubility and Molecular Interactions : Compounds with oxadiazole-thioether substituents (e.g., AS2-13, AS2-14) show temperature-dependent solubility in DMSO and DMF, attributed to hydrogen bonding and dipole interactions . The target compound’s 3-fluoro-4-methoxyphenyl group may similarly influence solubility in polar aprotic solvents.

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule that combines a benzo[d]imidazole moiety with a pyrrolidine ring and a substituted phenyl group. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Chemical Structure and Properties

The compound's chemical formula is C18H21N3OC_{18}H_{21}N_3O, with a molecular weight of approximately 295.4 g/mol. Its structure includes key functional groups that are known to influence its biological activity, such as the benzimidazole and pyrrolidine components.

PropertyValue
Molecular FormulaC18H21N3OC_{18}H_{21}N_3O
Molecular Weight295.4 g/mol
CAS Number2034383-63-4

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The benzimidazole moiety is often associated with kinase inhibition, which plays a crucial role in cell signaling pathways involved in cancer and other diseases. Additionally, the presence of the pyrrolidine ring may enhance its ability to penetrate biological membranes and interact with cellular targets.

Potential Mechanisms:

  • Kinase Inhibition : Compounds containing benzimidazole structures have been shown to inhibit kinases, affecting cellular proliferation and survival.
  • Microtubule Assembly Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is critical for cell division and intracellular transport.

Anticancer Properties

Research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer activity by inhibiting tumor growth. The mechanism often involves modulation of signaling pathways that control cell cycle progression and apoptosis .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar structures have been reported to show activity against both Gram-positive and Gram-negative bacteria. The presence of halogen and methoxy substituents on the phenyl ring is believed to enhance this activity.

Case Studies and Research Findings

  • Anticancer Activity : A study on benzimidazole derivatives revealed that modifications at specific positions could enhance their potency against various cancer cell lines. The incorporation of the pyrrolidine ring was noted to improve selectivity for cancer cells over normal cells.
  • Antimicrobial Testing : In vitro studies demonstrated that similar compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents can significantly impact biological activity, suggesting that further modifications could yield compounds with enhanced efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone?

  • Methodological Answer : The synthesis typically involves two key steps: (i) construction of the benzimidazole-pyrrolidine scaffold and (ii) coupling with the 3-fluoro-4-methoxybenzoyl group.

  • Step 1 : Benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carboxylic acids or esters under acidic conditions (e.g., HCl or polyphosphoric acid) . For pyrrolidine substitution, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling may be used to introduce the benzimidazole moiety at the pyrrolidine C3 position.
  • Step 2 : The methanone linkage is formed via Friedel-Crafts acylation or using coupling agents like EDCI/HOBt to react the pyrrolidine-amine with 3-fluoro-4-methoxybenzoic acid derivatives. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to verify substituent positions. For example, the methoxy group (-OCH3_3) on the phenyl ring appears as a singlet (~δ 3.8–4.0 ppm), while the fluorine atom induces splitting in adjacent aromatic protons. The pyrrolidine protons show distinct multiplicity patterns (e.g., δ 2.5–3.5 ppm for N-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ at m/z 379.1422 for C21_{21}H20_{20}FN3_3O2_2).
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the benzimidazole relative to the pyrrolidine ring. For structurally analogous compounds, XRD has confirmed dihedral angles between aromatic systems (e.g., 45–60°) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity.

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines (e.g., HEK-293 for receptor binding) or enzymatic assays (e.g., kinase inhibition).
  • Meta-Analysis : Compare data across studies with similar protocols. For example, conflicting IC50_{50} values in kinase inhibition assays may reflect differences in ATP concentrations or enzyme isoforms .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to the pyrrolidine or phenyl ring to improve solubility. LogP values <3 are ideal for bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Deuterium or fluorine substitution at vulnerable positions (e.g., benzylic carbons) can enhance stability .
  • Prodrug Design : Mask acidic/basic groups with ester or amide prodrugs to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoro-4-methoxyphenyl moiety?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-fluoro-3-methoxy, 3-chloro-4-methyl) and compare bioactivity.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases or GPCRs). The 3-fluoro group may engage in halogen bonding with backbone carbonyls, while the 4-methoxy group contributes to hydrophobic packing .
  • Pharmacophore Mapping : Identify critical substituents using 3D-QSAR. For example, replacing the methoxy group with bulkier substituents (e.g., -OCF3_3) may sterically hinder target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.